molecular formula C10H7ClN2O3 B3368908 Methyl 7-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate CAS No. 221167-38-0

Methyl 7-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate

Cat. No.: B3368908
CAS No.: 221167-38-0
M. Wt: 238.63 g/mol
InChI Key: JEMSWXCHROUUQK-UHFFFAOYSA-N
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Description

Methyl 7-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate is a quinoxaline derivative featuring a chlorine substituent at the 7-position of the bicyclic ring system and a methyl ester group at the 2-position. The compound’s structure is characterized by a conjugated dihydroquinoxaline core, which influences its electronic properties and reactivity.

Properties

IUPAC Name

methyl 7-chloro-3-oxo-4H-quinoxaline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3/c1-16-10(15)8-9(14)13-6-3-2-5(11)4-7(6)12-8/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMSWXCHROUUQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=CC(=C2)Cl)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10579313
Record name Methyl 7-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10579313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221167-38-0
Record name Methyl 7-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10579313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate typically involves the reaction of 7-chloroquinoxaline-2,3-dione with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoxaline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Methyl 7-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoxaline derivatives.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a building block for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 7-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Substituent Position Effects: 6-Chloro vs. 7-Chloro Derivatives

The position of the chlorine substituent significantly impacts synthetic yields and physicochemical properties. reports the synthesis of ethyl 6-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate (2c) and ethyl 7-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate (2d). The 7-chloro derivative (2d) was obtained in a higher yield (54%) compared to the 6-chloro analog (2c, 32%), suggesting enhanced stability or favorable electronic effects at the 7-position during cyclization .

Functional Group Variations: Ester vs. Carbonyl Chloride

Replacing the methyl ester group with a carbonyl chloride alters reactivity and applications. describes 6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbonyl chloride, which has a molecular weight of 282.67 g/mol. The carbonyl chloride group increases electrophilicity, making it more reactive toward nucleophiles (e.g., in peptide coupling reactions) compared to the ester-containing target compound .

Table 2: Functional Group Impact on Molecular Properties

Compound Name Functional Group Molecular Weight (g/mol)
Methyl 7-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate Methyl ester 254.66*
6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbonyl chloride Carbonyl chloride 282.67

*Calculated based on molecular formula.

Structural Analysis via NMR Spectroscopy

demonstrates that NMR chemical shifts can pinpoint substituent-induced electronic changes. For example, in structurally related compounds, differences in chemical shifts at specific proton regions (e.g., positions 29–36 and 39–44) correlate with altered chemical environments due to substituent placement . Applied to quinoxaline derivatives, this implies that the 7-chloro substituent in the target compound likely deshields nearby protons, creating distinct NMR profiles compared to 6-chloro analogs.

Hydrogen Bonding and Crystallography

The target compound’s dihydroquinoxaline core and carbonyl groups facilitate hydrogen bonding, influencing crystallization and solubility. highlights the role of hydrogen bonds in molecular aggregation and crystal packing . For instance, the 3-oxo group may act as a hydrogen bond acceptor, while the ester’s methoxy oxygen could serve as a donor, promoting specific lattice arrangements.

Biological Activity

Methyl 7-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique quinoxaline structure and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C10H7ClN2O3
  • Molecular Weight : 238.63 g/mol
  • CAS Number : 221167-38-0

The compound features a chloro substituent at the 7-position and a carboxylate group, contributing to its reactivity and solubility, which are crucial for biological activity .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and shows promise as a potential therapeutic agent for bacterial infections.

Table 1: Antimicrobial Activity of this compound

Bacterial Strain Minimum Inhibitory Concentration (MIC) Notes
Staphylococcus aureus8 µg/mLEffective against Gram-positive bacteria
Escherichia coli16 µg/mLModerate activity against Gram-negative bacteria

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For instance, it has shown significant antiproliferative effects on breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231) under hypoxic conditions .

Table 2: Anticancer Activity of this compound

Cell Line IC50 (µM) Mechanism of Action
MCF-75.0Induces apoptosis via downregulation of HIF1α and BCL2
MDA-MB-2317.5Similar apoptotic pathways as MCF-7

Antitubercular Activity

The compound has also been evaluated for its antitubercular properties against Mycobacterium tuberculosis. Some derivatives of quinoxaline compounds have shown high activity against multidrug-resistant strains of tuberculosis, indicating a potential avenue for further research in treating this disease .

Synthesis

This compound can be synthesized through several multi-step organic reactions. Common methods include:

  • Cyclization Reactions : Utilizing starting materials like substituted anilines and α-keto esters.
  • Chlorination : Introduction of the chloro group at the 7-position through electrophilic aromatic substitution.

These synthetic pathways are adaptable depending on the desired purity and yield of the final product.

Study on Anticancer Effects

A recent study published in a peer-reviewed journal highlighted the compound's ability to induce apoptosis in cancer cells at submicromolar concentrations. The study focused on how structural modifications could enhance its bioactivity and selectivity towards cancer cells while minimizing cytotoxicity to normal cells .

Clinical Implications

Given its promising biological activities, this compound is being considered for further development in pharmaceutical applications targeting bacterial infections and cancers. Ongoing research aims to optimize its structure for improved efficacy and safety profiles.

Q & A

What are the established synthetic methodologies for preparing Methyl 7-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate, and what critical reaction parameters influence yield?

Answer: The synthesis typically involves N-alkylation of quinoxaline precursors using organometallic reagents like dialkylzinc (e.g., Me₂Zn or Et₂Zn). Key parameters include the choice of alkylating agent, reaction solvent (e.g., toluene), and temperature. Electron-withdrawing substituents (e.g., chlorine) at specific positions can reduce yields due to steric and electronic effects, requiring optimization of equivalents and reaction time. For example, using Et₂Zn instead of Me₂Zn improved yields in analogous quinoxaline derivatives .

How do researchers address discrepancies in crystallographic data interpretation for this compound derivatives?

Answer: Advanced refinement tools like SHELXL are employed to handle data inconsistencies, particularly for high-resolution or twinned crystals. Techniques include iterative model rebuilding using difference Fourier maps and validation metrics (e.g., R-factors, electron density residuals). The WinGX suite facilitates integration of SHELX programs with graphical interfaces for error analysis .

What analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Answer: Multinuclear NMR (¹H, ¹³C) is critical for verifying substitution patterns and ester functionalities. For example, carbonyl carbons in the quinoxaline ring appear at δ ~160–170 ppm in ¹³C NMR. Mass spectrometry (HRMS) confirms molecular ion peaks, while HPLC with UV detection assesses purity (>95% typically required for pharmacological studies) .

What mechanistic insights explain the reduced yields observed when introducing chlorine substituents during quinoxaline N-alkylation?

Answer: Chlorine's electron-withdrawing nature deactivates the quinoxaline ring, slowing nucleophilic attack at the N-alkylation site. Steric hindrance from ortho-chloro groups further impedes reagent access. Kinetic studies suggest increasing reaction temperature (80–100°C) and using excess organozinc reagents (2.5–3.0 equivalents) can partially mitigate these effects, as demonstrated in ethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylate derivatives .

How can researchers optimize reaction workup to prevent transesterification side products in methyl ester quinoxaline syntheses?

Answer: Quenching reactions with non-nucleophilic solvents (e.g., ethyl acetate) instead of methanol minimizes transesterification. If methanol is necessary, immediate acidification (pH 2–3 with HCl) protonates the ester carbonyl, reducing nucleophilic attack. Rapid extraction and low-temperature crystallization (<0°C) further stabilize the desired product, as evidenced in syntheses yielding 56% purified methyl esters under controlled conditions .

What biological screening approaches are recommended for evaluating the therapeutic potential of this compound analogs?

Answer: Priority assays include kinase inhibition profiling (e.g., EGFR, VEGFR2) using fluorescence polarization, antimicrobial susceptibility testing (CLSI broth microdilution), and cytotoxicity screening (MTT assay on cancer cell lines). Structure-activity relationship (SAR) studies should systematically vary substituents at positions 3, 7, and the ester group to map pharmacophore requirements .

Distinction Between Basic and Advanced Questions

  • Basic Questions (1, 3): Focus on foundational techniques (synthesis routes, NMR validation) and standard protocols.
  • Advanced Questions (2, 4, 5, 6): Address complex challenges like crystallographic data contradictions, mechanistic yield limitations, and SAR optimization.

Methodological Emphasis

Answers emphasize practical strategies (e.g., solvent selection for transesterification avoidance) and data-driven optimization (e.g., reagent equivalents, temperature adjustments) rather than theoretical definitions.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate
Reactant of Route 2
Methyl 7-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.